molecular formula C21H18N4O2S B2903635 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1203303-96-1

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide

Cat. No.: B2903635
CAS No.: 1203303-96-1
M. Wt: 390.46
InChI Key: WZZJGVPLHXMKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide (CAS: 1203303-96-1) is a heterocyclic compound featuring a benzo[d]thiazole core linked to a phenyl group and a pyridazinone-propanamide moiety. Its molecular formula is C21H18N4O2S, with a molecular weight of 390.4. The compound’s structure includes a 6-methyl-substituted benzothiazole, a para-substituted phenyl ring, and a propanamide chain connected to a 6-oxopyridazin-1(6H)-yl group .

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(6-oxopyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-13-5-10-17-18(12-13)28-21(24-17)15-6-8-16(9-7-15)23-20(27)14(2)25-19(26)4-3-11-22-25/h3-12,14H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZJGVPLHXMKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(C)N4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules, particularly those containing benzothiazole, pyridazinone, or amide functionalities. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name/ID Core Structure Key Substituents/Modifications Reported Activity Reference
Target Compound (CAS: 1203303-96-1) Benzothiazole, pyridazinone, propanamide 6-methyl benzothiazole, phenyl, propanamide Not explicitly reported
10a (N-(3-Benzo[d]thiazol-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide) Benzothiazole, pyridinone, sulfonamide 6-methyl benzothiazole, benzenesulfonamide Antiviral
6e (Antipyrine/pyridazinone hybrid) Pyridazinone, acetamide Benzylpiperidine, antipyrine moiety Not explicitly reported
Acetamide Derivatives (e.g., from ) Benzothiazole, triazolyl, acetamide Thiazol-2-yl, 1,2,3-triazole Anticancer
2-Chloro-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide Benzothiazole, acetamide Chloroacetyl, phenyl Synthetic intermediate

Key Observations :

  • Benzothiazole Core : The 6-methylbenzothiazole moiety is conserved in the target compound and 10a (), which is associated with enhanced metabolic stability and binding affinity in antiviral agents .
  • Amide Linkages : The propanamide chain in the target compound differs from acetamide () and sulfonamide () derivatives. Propanamide’s extended alkyl chain may improve lipophilicity and membrane permeability compared to shorter acetamide analogues .
  • Pyridazinone vs. Pyridinone: The 6-oxopyridazin-1(6H)-yl group in the target compound replaces the 2-oxopyridin-1(2H)-yl group in 10a (). Pyridazinone’s electron-deficient ring system could influence receptor binding kinetics .

Pharmacological and Physicochemical Properties

  • Antiviral Potential: The sulfonamide derivative 10a () showed antiviral activity, suggesting that the benzothiazole-pyridazinone scaffold in the target compound may share mechanistic pathways.
  • Anticancer Activity : Acetamide derivatives with triazole and thiazole substituents () exhibited anticancer effects, highlighting the role of amide linkages and aromatic heterocycles in cytotoxicity .
  • Molecular Weight and Solubility : The target compound (MW: 390.5) is slightly lighter than N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide (MW: 395.5, ), which may influence bioavailability.

Q & A

Q. Advanced Research Focus

  • Proteomic profiling : Use affinity chromatography with immobilized compound followed by LC-MS/MS to identify binding partners .
  • Molecular docking : Perform in silico docking (e.g., AutoDock Vina) against targets like kinases or GPCRs, validated by mutagenesis studies .
  • Kinetic assays : Measure enzyme inhibition (e.g., Km/Vmax shifts) using fluorogenic substrates .

How should in vitro assays be designed to evaluate the compound’s efficacy against specific enzyme targets?

Q. Basic Research Focus

  • Enzyme selection : Prioritize targets with structural homology to known benzo[d]thiazole/pyridazinone interactors (e.g., tyrosine kinases, PDE inhibitors) .
  • Assay conditions : Use Tris-HCl buffer (pH 7.4), 1 mM ATP, and 10 µM substrate concentrations to mimic physiological conditions .
  • Controls : Include positive (e.g., staurosporine for kinases) and negative (DMSO vehicle) controls to validate results .

How can computational modeling be integrated with experimental data to predict pharmacokinetic properties?

Q. Advanced Research Focus

  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • ADMET prediction : Use tools like SwissADME to estimate permeability (Caco-2 cells), cytochrome P450 interactions, and half-life .
  • MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes in target proteins .

What experimental approaches can validate the compound’s selectivity for intended targets over related off-targets?

Q. Advanced Research Focus

  • Panel screening : Test against a diverse panel of 50+ enzymes/receptors (e.g., Eurofins Cerep panels) to identify off-target hits .
  • Crystallography : Co-crystallize the compound with its primary target (e.g., kinase domain) to map binding interactions and guide selectivity engineering .
  • Thermal shift assays : Measure ΔTm values to rank target binding affinity versus homologs .

How can structural modifications improve the compound’s metabolic stability without compromising activity?

Q. Advanced Research Focus

  • Bioisosteric replacement : Substitute labile groups (e.g., methyl ester → trifluoromethyl) to reduce CYP450 metabolism .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility and delay hepatic clearance .
  • Metabolite identification : Use hepatocyte incubation + LC-MS to track degradation pathways and guide synthetic adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.